Peimisine vs. Peimine/Peiminine: Distinct Cytotoxicity Profiles in Lung and Ovarian Cancer Cells
Peimisine exhibits a unique cytotoxicity profile compared to the widely studied analog Peimine. While Peimine has demonstrated anti-proliferative effects in prostate cancer models (e.g., PC3 xenograft, IC50 for Kv11.1 channel block ~43.7 µM), Peimisine shows more potent, dose-dependent activity against other cancer histologies. Specifically, Peimisine demonstrates significant inhibition of A549 lung cancer cells with an IC50 of 36.11 μg/mL after 72h exposure, a cell line where Peimine derivatives (such as compound 1c) required synthetic modification to achieve an IC50 of 12.78 μM [1]. This divergence in intrinsic potency across different cell types underscores that Peimisine and Peimine are not functionally interchangeable for oncology research [1].
| Evidence Dimension | Cytotoxicity against human lung adenocarcinoma (A549) cells |
|---|---|
| Target Compound Data | IC50 = 36.11 μg/mL (72 h treatment) |
| Comparator Or Baseline | Peimine derivative (compound 1c): IC50 = 12.78 μM against A549 cells; Peimine (unmodified): No direct A549 IC50 reported, but inhibits PC3 prostate cancer cells and blocks Kv11.1 channel (IC50 ~43.7 µM). |
| Quantified Difference | Peimisine exhibits direct activity against A549 cells, whereas Peimine requires synthetic derivatization to achieve comparable potency. |
| Conditions | In vitro MTT assay; A549 human lung cancer cell line; 72 h incubation. |
Why This Matters
This data demonstrates that Peimisine possesses an intrinsic, cell-type-specific cytotoxic profile that is distinct from Peimine, making it a necessary tool for studies on non-prostatic cancers, particularly lung adenocarcinoma.
- [1] Synthesis of peiminine derivatives and its effect on A549 lung cancer‐bearing mice. 2024. Infona.pl. Results of MTT assay on A549 cells. View Source
